2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid
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Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, also known as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Structure
- The molecule 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid and its derivatives are synthesized for various research purposes. For example, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative involves this molecule and results in good overall yield (Adamczyk & Reddy, 2001). Another synthesis involves the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid and N-Fmoc-2-aminoacetaldehyde to form a similar compound (Maity & Strömberg, 2014).
Applications in Material Science and Nanotechnology
- Fmoc variants of amino acids such as 2-(9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid have shown potential in material science and nanotechnology due to their ability to form self-assembled structures under varying concentration and temperature conditions. The study of these self-assembled structures opens avenues for the design of novel architectures in these fields (Kshtriya et al., 2021).
Chemical Interactions and Structural Analysis
- Detailed structural and supramolecular analysis of compounds involving 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, like N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, reveals insight into noncovalent interactions and supramolecular synthon patterns. Such studies are crucial for understanding the properties and potential applications of these compounds in biomedical research and industry (Bojarska et al., 2020).
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCFKRJSLGKRNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373219 |
Source
|
Record name | N-Boc-N'-Fmoc-diaminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic Acid | |
CAS RN |
176039-39-7 |
Source
|
Record name | N-Boc-N'-Fmoc-diaminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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